4-(3-(Trifluoromethyl)phenyl)pyridin-2-amine
Overview
Description
4-(3-(Trifluoromethyl)phenyl)pyridin-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethyl)phenyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-(trifluoromethyl)benzaldehyde and 2-aminopyridine.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Hydrogenation: Using a palladium or platinum catalyst, the reduction step can be performed under hydrogen gas, which is more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Trifluoromethyl)phenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can further modify the amine group, potentially converting it into an alkylamine using reagents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum for hydrogenation reactions.
Major Products
N-oxides: Formed through oxidation.
Alkylamines: Resulting from reduction reactions.
Substituted Derivatives: Produced via nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-(Trifluoromethyl)phenyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The trifluoromethyl group can significantly influence the binding affinity and selectivity of the compound towards specific biological targets.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. Compounds containing trifluoromethyl groups often exhibit enhanced metabolic stability and improved pharmacokinetic profiles, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where the trifluoromethyl group imparts desirable properties like hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism by which 4-(3-(Trifluoromethyl)phenyl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes and increasing its binding affinity to hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylamine: Lacks the pyridine ring, making it less versatile in certain applications.
2-Amino-4-(trifluoromethyl)pyridine: Similar structure but with different substitution patterns, affecting its reactivity and applications.
3-(Trifluoromethyl)aniline: Another related compound with different electronic properties due to the position of the trifluoromethyl group.
Uniqueness
4-(3-(Trifluoromethyl)phenyl)pyridin-2-amine is unique due to the combination of the trifluoromethyl group and the pyridine ring, which together enhance its chemical stability, reactivity, and potential for diverse applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-2-8(6-10)9-4-5-17-11(16)7-9/h1-7H,(H2,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCPZWWOIYPIOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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